molecular formula C12H15NO4 B584298 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester CAS No. 1346603-09-5

4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester

Cat. No. B584298
M. Wt: 243.292
InChI Key: QFOYXHSRNCTJOV-WFGJKAKNSA-N
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Description

4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a chemical compound with the molecular formula C12H13NO4. It is commonly referred to as DMAA-d6 and is used in scientific research to study the mechanism of action and physiological effects of certain drugs. DMAA-d6 is a deuterated derivative of 4-Hydroxy Phenylacetic Acid (4-HPAA), which is a metabolite of the neurotransmitter dopamine. DMAA-d6 is synthesized using a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism Of Action

The mechanism of action of DMAA-d6 is not well understood. However, it is believed to be similar to that of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester, which is a metabolite of dopamine. 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is involved in the regulation of dopamine levels in the brain, and it has been suggested that DMAA-d6 may also have a similar role in dopamine regulation.

Biochemical And Physiological Effects

DMAA-d6 has been shown to have biochemical and physiological effects in various studies. It has been reported to increase the levels of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. DMAA-d6 has also been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

DMAA-d6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a deuterated derivative, which makes it useful as an internal standard in mass spectrometry analysis. However, DMAA-d6 has certain limitations as well. It is not a naturally occurring compound, and its physiological effects may not be representative of those of the parent compound, 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester. Additionally, DMAA-d6 may not be suitable for studying the metabolism of drugs that are metabolized by pathways other than those involving 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.

Future Directions

There are several future directions for the study of DMAA-d6. One possible direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its role in the regulation of dopamine levels in the brain and its potential implications for the development of drugs that target the dopamine system. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of DMAA-d6.

Synthesis Methods

DMAA-d6 is synthesized using a method that involves the reaction of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester with dimethylamine-d6 and ethyl chloroformate. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified using chromatography. The synthesis method is reliable and produces high yields of DMAA-d6, making it suitable for scientific research applications.

Scientific Research Applications

DMAA-d6 is used in scientific research to study the mechanism of action and physiological effects of certain drugs. It is commonly used as an internal standard in mass spectrometry analysis to quantify the levels of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester and other related compounds in biological samples. DMAA-d6 is also used in drug metabolism studies to investigate the metabolic pathways of drugs that are metabolized to 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.

properties

CAS RN

1346603-09-5

Product Name

4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester

Molecular Formula

C12H15NO4

Molecular Weight

243.292

IUPAC Name

[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3

InChI Key

QFOYXHSRNCTJOV-WFGJKAKNSA-N

SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

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